Benzenamine, 4-(4-bromo-5-methyl-2-thienyl)-N,N-dimethyl-
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Overview
Description
Benzenamine, 4-(4-bromo-5-methyl-2-thienyl)-N,N-dimethyl- is an organic compound that belongs to the class of aromatic amines. This compound features a benzenamine core substituted with a 4-(4-bromo-5-methyl-2-thienyl) group and two N,N-dimethyl groups. The presence of the bromine and thienyl groups imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(4-bromo-5-methyl-2-thienyl)-N,N-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the bromination of 5-methyl-2-thiophene, followed by coupling with a benzenamine derivative. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(4-bromo-5-methyl-2-thienyl)-N,N-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine group to a hydrogen or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Scientific Research Applications
Benzenamine, 4-(4-bromo-5-methyl-2-thienyl)-N,N-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be employed in the study of enzyme interactions and protein binding due to its aromatic amine structure.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, is ongoing.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(4-bromo-5-methyl-2-thienyl)-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The aromatic amine structure allows it to bind to active sites on proteins, potentially inhibiting or modulating their activity. The bromine and thienyl groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-(4-chloro-5-methyl-2-thienyl)-N,N-dimethyl-
- Benzenamine, 4-(4-fluoro-5-methyl-2-thienyl)-N,N-dimethyl-
- Benzenamine, 4-(4-iodo-5-methyl-2-thienyl)-N,N-dimethyl-
Uniqueness
Benzenamine, 4-(4-bromo-5-methyl-2-thienyl)-N,N-dimethyl- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the thienyl and dimethylamine groups also imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
813450-64-5 |
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Molecular Formula |
C13H14BrNS |
Molecular Weight |
296.23 g/mol |
IUPAC Name |
4-(4-bromo-5-methylthiophen-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C13H14BrNS/c1-9-12(14)8-13(16-9)10-4-6-11(7-5-10)15(2)3/h4-8H,1-3H3 |
InChI Key |
XOAYVNCPOUPEIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=C(C=C2)N(C)C)Br |
Origin of Product |
United States |
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